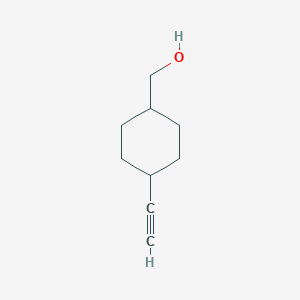
(4-Ethynylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynylcyclohexyl)methanol is an organic compound with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol It is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylcyclohexyl)methanol typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes a Grignard reaction with ethynylmagnesium bromide to form (4-ethynylcyclohexyl)magnesium bromide.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Ethynylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (4-Ethynylcyclohexyl)aldehyde or (4-Ethynylcyclohexyl)carboxylic acid.
Reduction: The ethynyl group can be reduced to form (4-Ethylcyclohexyl)methanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation.
Major Products:
Oxidation: (4-Ethynylcyclohexyl)aldehyde, (4-Ethynylcyclohexyl)carboxylic acid.
Reduction: (4-Ethylcyclohexyl)methanol.
Substitution: (4-Halocyclohexyl)methanol derivatives.
Scientific Research Applications
(4-Ethynylcyclohexyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethynylcyclohexyl)methanol involves its interaction with various molecular targets:
Enzymes: It can act as a substrate or inhibitor for enzymes involved in alcohol metabolism.
Pathways: It may influence metabolic pathways related to alcohol and alkyne metabolism.
Comparison with Similar Compounds
- (4-Ethylcyclohexyl)methanol
- (4-Propynylcyclohexyl)methanol
- (4-Butynylcyclohexyl)methanol
Comparison:
Structural Differences: The primary difference lies in the substituent attached to the cyclohexyl ring (ethynyl, propynyl, butynyl).
Reactivity: The presence of different substituents affects the reactivity and types of reactions the compound can undergo.
Applications: Each compound may have unique applications based on its structural and chemical properties.
Properties
IUPAC Name |
(4-ethynylcyclohexyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVWCNLKADYSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
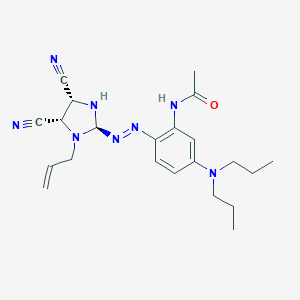
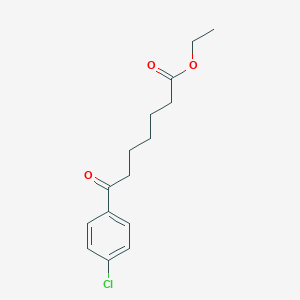
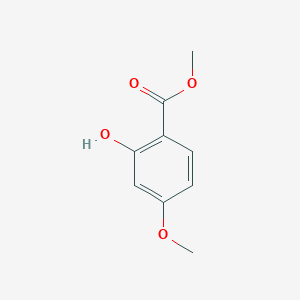
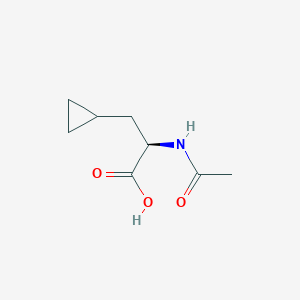
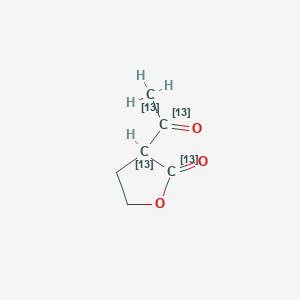
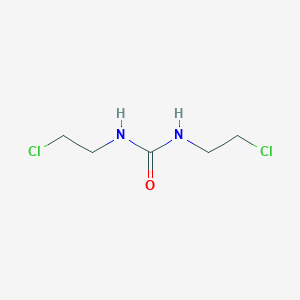
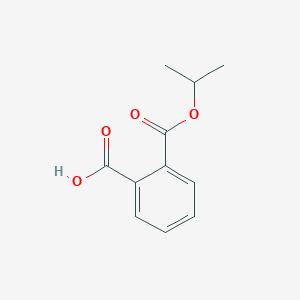
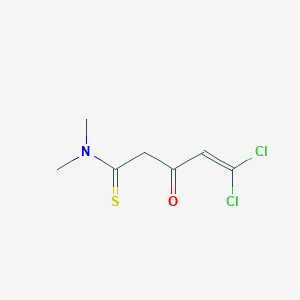
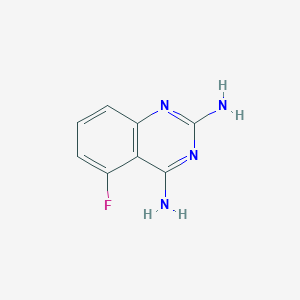
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
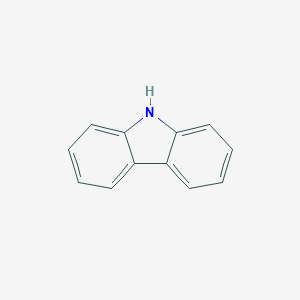
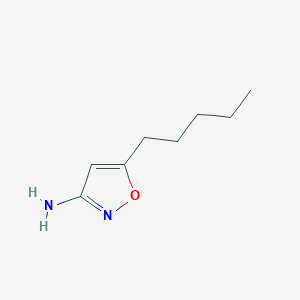

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)
